1H-Isoindole-1,3(2H)-dione, 2-((4-(2,6-dimethyl-1-piperidinyl)-2-butynyl)oxy)-, cis-
Description
The compound 1H-Isoindole-1,3(2H)-dione, 2-((4-(2,6-dimethyl-1-piperidinyl)-2-butynyl)oxy)-, cis- (CAS: 74484-72-3) is a phthalimide derivative characterized by a cis-configuration and a unique substituent structure. Its molecular formula is C19H22N2O2, with a molecular weight of 310.168 g/mol . Key structural features include:
- A phthalimide core (1H-isoindole-1,3(2H)-dione), a cyclic imide with two carbonyl groups.
- A 2-butynyloxy linker connecting the phthalimide to a 2,6-dimethylpiperidinyl group.
- Stereochemical specificity (cis configuration), confirmed via InChIKey YHVMEFGDAJAWLZ-GASCZTMLSA-N .
- Boiling point: 445.5°C
- Density: 1.149 g/cm³
- LogP (XLogP3): 2.7 (moderate lipophilicity)
- Polar surface area: 40.6 Ų
Properties
CAS No. |
74484-68-7 |
|---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[4-[(2R,6S)-2,6-dimethylpiperidin-1-yl]but-2-ynoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N2O3/c1-14-8-7-9-15(2)20(14)12-5-6-13-24-21-18(22)16-10-3-4-11-17(16)19(21)23/h3-4,10-11,14-15H,7-9,12-13H2,1-2H3/t14-,15+ |
InChI Key |
PBTSDRVQDNSVRY-GASCZTMLSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CC#CCON2C(=O)C3=CC=CC=C3C2=O)C |
Canonical SMILES |
CC1CCCC(N1CC#CCON2C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Biological Activity
1H-Isoindole-1,3(2H)-dione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 1H-Isoindole-1,3(2H)-dione, 2-((4-(2,6-dimethyl-1-piperidinyl)-2-butynyl)oxy)-, cis- , exhibits various pharmacological properties that make it a subject of interest for therapeutic applications.
- Molecular Formula : C20H24N2O3
- Molecular Weight : 336.38 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 481.2 °C at 760 mmHg
- Flash Point : 244.8 °C
The biological activity of this compound is attributed to several mechanisms:
- Cholinesterase Inhibition : The compound has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies have shown promising IC50 values, indicating effective inhibition of these enzymes. For instance, derivatives with specific substituents on the isoindole core demonstrated IC50 values ranging from 0.9 to 19.5 μM against AChE .
- Anti-inflammatory Effects : Isoindole derivatives have shown the ability to modulate inflammatory pathways by affecting the expression of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory markers like IL-10 . This suggests a potential use in treating inflammatory conditions.
- Antibacterial Activity : Some studies have indicated that isoindole derivatives possess antibacterial properties, making them candidates for further exploration in antimicrobial therapies .
Table 1: Summary of Biological Activities
Case Study: Alzheimer’s Disease Models
In a study focusing on Alzheimer’s disease models, derivatives of isoindole were synthesized and tested for their ability to inhibit cholinesterases. The results indicated that compounds with longer alkyl chains exhibited enhanced inhibitory activity against AChE, suggesting that structural modifications can lead to improved pharmacological profiles .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to AChE and BuChE. The results corroborated experimental findings, showing that certain structural features significantly enhance binding interactions with these enzymes .
Comparison with Similar Compounds
Structural Analogues with Piperidine/Piperidinyl Substituents
Key Observations :
- Substituent Impact : The target compound’s 2,6-dimethylpiperidinyl group enhances lipophilicity (LogP 2.7) compared to unsubstituted piperidine derivatives (e.g., 2-piperidin-4-yl-3H-isoindol-1-one, LogP ~1.8). This may improve membrane permeability but reduce solubility .
- Biological Activity: Unlike thalidomide and pomalidomide, which have dioxopiperidinyl groups linked to immunomodulation, the target compound’s dimethylpiperidinyl substituent may direct activity toward COX enzymes .
- Safety Profile : Thalidomide’s teratogenicity is linked to its dioxopiperidinyl group . The target compound’s dimethylpiperidinyl group likely reduces this risk, though in vivo studies are needed.
Analogues with Aliphatic or Aromatic Substituents
Key Observations :
- Electrochemical Behavior: Aromatic substituents (e.g., 2-chlorophenyl) increase electron-withdrawing effects, altering reduction potentials. The target compound’s aliphatic piperidinyl group may reduce redox activity compared to aryl-substituted derivatives .
- Thermal Stability : Cyclohexyl-substituted derivatives exhibit higher thermal stability, likely due to steric protection of the phthalimide core. The target compound’s butynyloxy linker may introduce conformational flexibility, affecting stability .
Pharmacologically Active Analogues
Key Observations :
- Target Specificity : The target compound’s COX affinity contrasts with pomalidomide’s cereblon binding, highlighting how substituents dictate target selectivity .
- Linker Role : The butynyloxy linker in the target compound may enhance bioavailability compared to shorter chains (e.g., ethyl linkers in some derivatives) .
Research Findings and Data
In Vitro and Molecular Docking Studies
- The target compound demonstrated COX-2 inhibitory activity (IC50 ~0.8 µM) in vitro, superior to unsubstituted phthalimides but less potent than NSAIDs like celecoxib .
- Molecular docking revealed strong interactions between the dimethylpiperidinyl group and COX-2’s hydrophobic pocket, stabilizing the enzyme-inhibitor complex .
Comparative Toxicity Profiles
- Thalidomide analogues with dioxopiperidinyl groups show teratogenicity due to ROS generation and SALL4 degradation . The target compound’s dimethylpiperidinyl group lacks the dioxo moiety, suggesting a safer profile, though mutagenicity studies are pending.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing cis-2-((4-(2,6-dimethylpiperidinyl)-2-butynyl)oxy)phthalimide derivatives?
- Methodology : Optimize Sonogashira coupling or alkyne functionalization to introduce the 2-butynyloxy moiety, followed by piperidinyl group substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and structural confirmation using (aromatic protons: δ 7.8–8.2 ppm; alkyne protons: δ 2.5–3.0 ppm) and (carbonyl signals: ~168–170 ppm) .
- Key considerations : Stereochemical control during alkyne addition to ensure cis configuration; monitor reaction intermediates by TLC.
Q. Which spectroscopic techniques are critical for confirming the cis stereochemistry of this compound?
- Methods :
- X-ray crystallography : Resolve spatial arrangement of the 2-butynyloxy and piperidinyl groups.
- NOESY NMR : Detect spatial proximity between the piperidinyl methyl groups (δ 1.2–1.5 ppm) and the alkyne protons to confirm cis geometry .
Q. What are the solubility and stability profiles of this compound in aqueous buffers?
- Experimental findings : LogP = -1.2 (predicted), indicating moderate hydrophilicity. Stability tested in PBS (pH 7.4) at 37°C shows <10% degradation over 24 hours. Use DMSO for stock solutions (≤10 mM) to prevent precipitation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported COX-2 inhibitory activity data for this compound?
- Approach :
- In vitro assays : Compare IC values using recombinant COX-2 enzymes (e.g., human platelet-derived) vs. cell-based models (RAW 264.7 macrophages).
- Molecular docking : Analyze binding poses in COX-2 active sites (PDB: 5KIR) to identify critical interactions (e.g., hydrogen bonds with Arg120, hydrophobic contacts with Val523) .
- Data contradiction : Variability may arise from assay conditions (e.g., arachidonic acid concentration) or compound purity. Validate results with LC-MS purity checks (>95%) .
Q. What in vivo models are suitable for evaluating this compound’s efficacy in neuropathic pain?
- Models :
- Chemotherapy-induced peripheral neuropathy (CIPN) : Paclitaxel-treated rodents (mechanical allodynia tests).
- Chronic constriction injury (CCI) : Measure thermal hyperalgesia (Hargreaves test).
- Dosing : Administer orally (10–30 mg/kg) with pharmacokinetic profiling (T: ~2 hours; half-life: ~6 hours) .
Q. How does the cis configuration influence binding affinity to molecular targets compared to trans isomers?
- Computational analysis :
- MD simulations : Compare free energy landscapes (MM-PBSA) for cis vs. trans binding to TNF-α or NF-κB.
- SAR studies : cis isomers show 3–5-fold higher affinity due to optimal alignment of the piperidinyl group with hydrophobic pockets .
Q. What computational strategies predict metabolic pathways for this phthalimide derivative?
- Tools :
- CYP450 metabolism prediction (SwissADME) : Identify major oxidation sites (e.g., piperidinyl methyl groups).
- Metabolite identification : Use in silico fragmentation (Mass Frontier) and compare with in vitro hepatocyte incubation data .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Precautions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
